![molecular formula C11H15Cl2NO B2460145 3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride CAS No. 1909327-01-0](/img/structure/B2460145.png)
3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride
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Overview
Description
3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride, also known as PCMP-HCl, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenols, which are organic compounds that contain a hydroxyl group (-OH) attached to an aromatic ring. PCMP-HCl has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Scientific Research Applications
- Applications :
- Activity : In vitro studies have demonstrated potent antipromastigote activity against Leishmania parasites .
- In Silico Analysis : Molecular simulations indicate favorable binding patterns in the active site of a target protein .
Kinase Inhibition
Leishmaniasis Treatment
Antimalarial Properties
Selective Androgen Receptor Modulators (SARMs)
Antitumor Potential
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds .
properties
IUPAC Name |
3-chloro-4-(pyrrolidin-1-ylmethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13;/h3-4,7,14H,1-2,5-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIVKXCOWPLRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol hydrochloride |
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